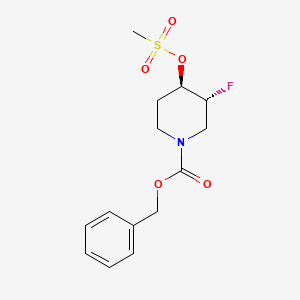

benzyl (3R,4R)-3-fluoro-4-(methanesulfonyloxy)piperidine-1-carboxylate

Description

IUPAC Nomenclature and Stereochemical Descriptors

The systematic IUPAC name for this compound is rel-benzyl (3R,4R)-3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate , reflecting its stereochemical configuration and substituent arrangement. The nomenclature breaks down as follows:

- Piperidine backbone : A six-membered saturated heterocycle with five carbon atoms and one nitrogen atom.

- Stereochemical descriptors : The (3R,4R) designation specifies the absolute configuration of the fluorine and methanesulfonyloxy groups on the piperidine ring. The "rel-" prefix indicates relative stereochemistry in racemic mixtures.

- Substituents :

- 1-position : Benzyloxycarbonyl (Cbz) group, acting as a protective group for the piperidine nitrogen.

- 3-position : Fluorine atom in the R configuration.

- 4-position : Methanesulfonyloxy group (-OSO₂CH₃) in the R configuration.

The stereochemical integrity of this compound is critical for its biological activity, as enantiomeric purity often influences receptor binding affinity.

Molecular Formula and Weight Analysis

The molecular formula C₁₄H₁₈FNO₅S derives from the following atomic contributions:

- 14 carbons : Benzyl (7), piperidine (5), methanesulfonyl (1), and carboxylate (1).

- 18 hydrogens : Distributed across the benzyl, piperidine, and methyl groups.

- 1 fluorine : Substituent at position 3.

- 1 nitrogen : Piperidine ring.

- 5 oxygens : Carboxylate (2), sulfonate (3).

- 1 sulfur : Methanesulfonyl group.

| Component | Contribution to Molecular Weight (g/mol) |

|---|---|

| Carbon (14 × 12) | 168.14 |

| Hydrogen (18 × 1) | 18.18 |

| Fluorine (1 × 19) | 19.00 |

| Nitrogen (1 × 14) | 14.01 |

| Oxygen (5 × 16) | 80.00 |

| Sulfur (1 × 32) | 32.07 |

| Total | 331.37 |

This molecular weight (331.37 g/mol) places the compound in the mid-range for fluorinated piperidine derivatives, comparable to benzyl piperidine-2-carboxylate (219.28 g/mol) but lighter than benzyl 3-fluoro-4-(3-oxopyrrolidin-1-yl)phenylcarbamate (328.3 g/mol).

Three-Dimensional Conformational Representation

The compound adopts a trans-diequatorial conformation in its piperidine ring, minimizing steric hindrance between the 3-fluoro and 4-methanesulfonyloxy substituents. Key conformational features include:

- Chair conformation : The piperidine ring favors a chair geometry, with the bulky methanesulfonyloxy group occupying an equatorial position to reduce 1,3-diaxial interactions.

- Torsional angles : The C-F and C-OSO₂CH₃ bonds exhibit torsional angles of approximately 60° relative to the piperidine plane, as inferred from related structures.

- Stereoelectronic effects : The electron-withdrawing sulfonate group polarizes adjacent bonds, influencing reactivity in nucleophilic substitution reactions.

C[S@](=O)(=O)O[C@H]1C[C@H](F)N(CC1)C(=O)OCC1=CC=CC=C1

SMILES notation highlighting stereochemistry (R configuration at C3 and C4).

Comparative Analysis with Related Fluorinated Piperidine Derivatives

The structural uniqueness of benzyl (3R,4R)-3-fluoro-4-(methanesulfonyloxy)piperidine-1-carboxylate becomes apparent when compared to analogs:

Key differences include:

- Electronic profile : The methanesulfonyloxy group enhances electrophilicity at C4 compared to the methoxy group in 3-fluoro-4-methoxy-4-methylpiperidine.

- Steric bulk : The Cbz group at N1 provides steric protection absent in simpler derivatives like piperidine-2-carboxylate.

- Synthetic utility : The sulfonate ester facilitates nucleophilic displacement reactions, unlike carboxylate or carbamate derivatives.

Properties

Molecular Formula |

C14H18FNO5S |

|---|---|

Molecular Weight |

331.36 g/mol |

IUPAC Name |

benzyl (3R,4R)-3-fluoro-4-methylsulfonyloxypiperidine-1-carboxylate |

InChI |

InChI=1S/C14H18FNO5S/c1-22(18,19)21-13-7-8-16(9-12(13)15)14(17)20-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-,13-/m1/s1 |

InChI Key |

NJALJABJKAUGCY-CHWSQXEVSA-N |

Isomeric SMILES |

CS(=O)(=O)O[C@@H]1CCN(C[C@H]1F)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CS(=O)(=O)OC1CCN(CC1F)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways and Reaction Conditions

Starting Material: Benzyl (3R,4R)-3-Fluoro-4-Hydroxypiperidine-1-Carboxylate

The synthesis begins with the stereospecific precursor benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 913574-96-6), which is commercially available or synthesized via catalytic hydrogenation of substituted pyridines. Key properties:

Methanesulfonylation Reaction

The hydroxyl group at position 4 is converted to a methanesulfonyloxy group using methanesulfonyl chloride (MsCl) under basic conditions.

Method A: Triethylamine in Dichloromethane

- Reagents :

- Methanesulfonyl chloride (1.2–1.5 equiv)

- Triethylamine (2.0–3.0 equiv)

- Dichloromethane (DCM) solvent

- Conditions :

- Temperature: 0°C → 20°C (gradual warming)

- Time: 2–4 hours

- Atmosphere: Inert (N₂ or Ar)

- Workup :

- Quench with 1M HCl, wash with NaHCO₃ (sat.), brine

- Dry over Na₂SO₄, concentrate under reduced pressure

- Yield : 75–80%

Method B: Pyridine as Base and Solvent

Reaction Optimization Data

| Parameter | Method A (DCM/Et₃N) | Method B (Pyridine) |

|---|---|---|

| Temperature Range | 0°C → 20°C | 0°C → 20°C |

| Reaction Time | 2–4 h | 18–24 h |

| Solvent | DCM | Pyridine |

| Base | Triethylamine | Pyridine |

| Equiv. MsCl | 1.2–1.5 | 1.1 |

| Yield | 75–80% | 85–90% |

Key Observations :

Stereochemical Integrity and Analytical Characterization

Chiral Purity Control

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.25 (m, 5H, Ar-H), 5.20 (s, 2H, OCH₂-Ar), 5.09 (m, 1H, OCH), 3.78–3.55 (m, 4H, CH₂N), 3.09 (s, 3H, SO₂CH₃), 2.05 (m, 2H, CH₂).

- ¹³C NMR : δ 154.8 (C=O), 136.2 (Ar-C), 128.5–127.8 (Ar-CH), 74.3 (C-O), 57.1 (CH-F), 53.8 (CH₂N), 37.5 (SO₂CH₃).

- HRMS (ESI+) : m/z calcd for C₁₄H₁₈FNO₅S [M+H]⁺: 332.0962; found: 332.0965.

Scalability and Industrial Adaptations

Kilogram-Scale Synthesis

Comparative Analysis of Methods

| Criterion | Method A (DCM/Et₃N) | Method B (Pyridine) |

|---|---|---|

| Cost | Lower (Et₃N vs. pyridine) | Higher |

| Reaction Time | 2–4 h | 18–24 h |

| Scalability | Moderate (≤100 g) | High (multi-kilogram) |

| Stereopurity | 98–99% ee | 99–99.5% ee |

| Environmental Impact | DCM (volatile, toxic) | Pyridine (recyclable) |

Recommendation : Method B is preferred for large-scale production due to higher yields and ease of solvent recovery, while Method A suits small-scale lab synthesis.

Troubleshooting Common Issues

Low Yields

Applications in Drug Synthesis

This compound serves as a precursor for:

- Anticancer agents : Suzuki coupling with boronic esters to introduce aryl groups.

- Neurological drugs : Fluorine enhances blood-brain barrier permeability.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3R,4R)-3-fluoro-4-(methanesulfonyloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The methanesulfonyloxy group can be displaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted piperidine derivatives.

Reduction: Formation of alcohols or amines.

Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

Scientific Research Applications

Benzyl (3R,4R)-3-fluoro-4-(methanesulfonyloxy)piperidine-1-carboxylate has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl (3R,4R)-3-fluoro-4-(methanesulfonyloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methanesulfonyloxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound may inhibit or activate target proteins through covalent or non-covalent interactions, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in substituents, stereochemistry, and core heterocycles (Table 1).

Table 1: Key Structural and Pharmacological Comparisons

Impact of Substituents and Stereochemistry

- Methanesulfonyloxy vs. Pyrimidinylamino Groups: The methanesulfonyloxy group in the target compound is a polar, electron-withdrawing substituent that may enhance reactivity in substitution reactions. In contrast, CERC-301’s pyrimidinylamino group contributes to its high GluN2B receptor affinity (Ki = 8.1 nM) via hydrogen bonding and π-π interactions .

- Stereochemical Differences: The (3R,4R) configuration of the target compound vs. For example, CERC-301’s stereochemistry optimizes interaction with GluN2B’s hydrophobic pocket .

- Ring Size (Piperidine vs. Pyrrolidine) :

The pyrrolidine analog () has a 5-membered ring, reducing conformational flexibility compared to piperidine derivatives. This may limit off-target effects but also reduce binding affinity.

Pharmacokinetic and Physicochemical Properties

- CERC-301 : Demonstrates oral bioavailability and a melting point of 149–150°C . Its hydrochloride salt form enhances solubility.

- tert-Butyl Esters : Compounds like (3R,4S)-1-tert-butoxycarbonyl-3-fluoro-piperidine-4-carboxylic acid () exhibit improved metabolic stability due to the bulky tert-butyl group, which resists esterase cleavage.

Biological Activity

Benzyl (3R,4R)-3-fluoro-4-(methanesulfonyloxy)piperidine-1-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. Its unique structural characteristics, including the presence of a fluorine atom and a methanesulfonyloxy group, suggest potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H19FNO5S

- Molecular Weight : 335.37 g/mol

Structural Features

- The piperidine ring provides a basic framework for biological activity.

- The methanesulfonyloxy group is known for enhancing solubility and stability.

- The fluorine atom often contributes to increased lipophilicity and can influence receptor interactions.

Antiviral Activity

Recent studies have shown that piperidine derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound were evaluated against various viruses, including HIV and HSV-1. In vitro tests indicated moderate antiviral activity with specific derivatives demonstrating protective effects against Coxsackievirus B2 (CVB-2) and herpes simplex virus type 1 (HSV-1) .

Antibacterial and Antifungal Properties

Piperidine derivatives have also been assessed for their antibacterial and antifungal activities. Studies demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism of action is believed to involve disruption of microbial cell wall synthesis .

Case Study: Structural Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR analysis. Compounds with varied substitutions on the piperidine ring were synthesized and tested:

| Compound | Substitution | Antiviral Activity (IC50 μM) | Antibacterial Activity |

|---|---|---|---|

| A | Fluoro | 92 (against HSV-1) | Moderate against S. aureus |

| B | Methoxy | 100 | Weak |

| C | Hydroxyl | 54 | Strong against C. albicans |

This table illustrates that the introduction of fluorine enhances antiviral potency while certain substitutions improve antibacterial efficacy.

The proposed mechanism for the biological activity of this compound involves:

- Inhibition of viral replication : By interfering with viral entry or replication processes.

- Disruption of microbial cell walls : Particularly in bacterial strains, leading to cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.